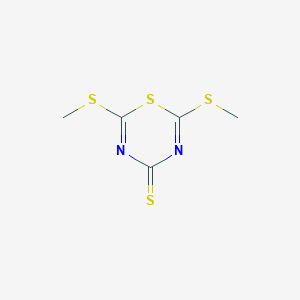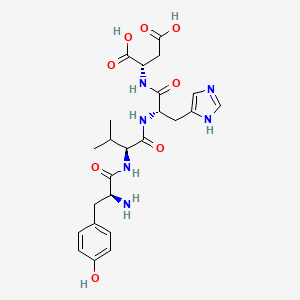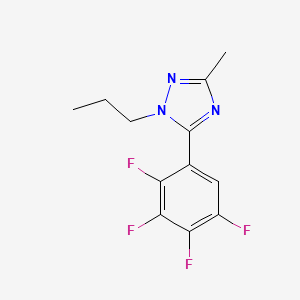
Benzene, 1,1'-(2,4-dibromo-1-butenylidene)bis[4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- is a complex organic compound with the molecular formula C16H12Br2Cl2 . This compound features a benzene ring structure substituted with bromine and chlorine atoms, making it a halogenated aromatic compound. The presence of multiple halogen atoms imparts unique chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- typically involves the reaction of 2,4-dibromo-1-butene with 4-chlorobenzene under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The presence of the double bond in the butenylidene group allows for addition reactions with reagents such as hydrogen halides and halogens.
Scientific Research Applications
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes and pathways . The presence of halogen atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-chloro- can be compared with other halogenated aromatic compounds such as:
Benzene, 1,1’-(1-butenylidene)bis-: This compound has a similar structure but lacks the bromine and chlorine substituents, resulting in different chemical properties and reactivity.
Benzene, 1,4-dibromo-: This compound contains bromine atoms but lacks the butenylidene and chlorine groups, leading to distinct reactivity and applications.
Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-: This compound has a similar structure but with methyl groups instead of chlorine, affecting its chemical behavior and uses.
Properties
CAS No. |
832732-43-1 |
|---|---|
Molecular Formula |
C16H12Br2Cl2 |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
1-chloro-4-[2,4-dibromo-1-(4-chlorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H12Br2Cl2/c17-10-9-15(18)16(11-1-5-13(19)6-2-11)12-3-7-14(20)8-4-12/h1-8H,9-10H2 |
InChI Key |
SSEGAXZWOIQCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(CCBr)Br)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
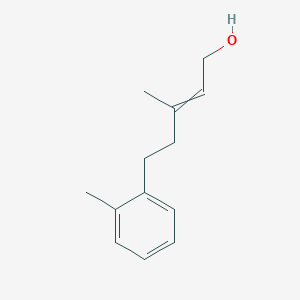
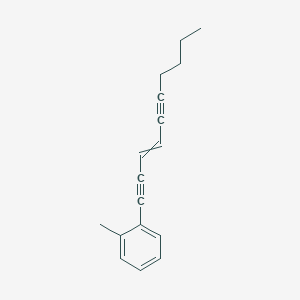
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
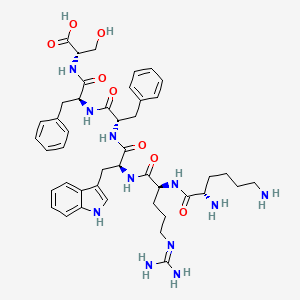
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)
